

Introduction: Unveiling a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No.: B1267712

[Get Quote](#)

5-Acetamidoisophthalic acid, identified by CAS Number 6344-50-9, is an aromatic dicarboxylic acid derivative that holds significant value as a versatile intermediate in various fields of chemical synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3][4] Its unique molecular architecture, featuring a central benzene ring functionalized with two carboxylic acid groups and an acetamido moiety, provides a strategic platform for constructing more complex molecules. The carboxylic acid groups offer sites for esterification, amidation, or coordination with metal ions, while the acetamido group can influence solubility, hydrogen bonding interactions, and metabolic stability. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

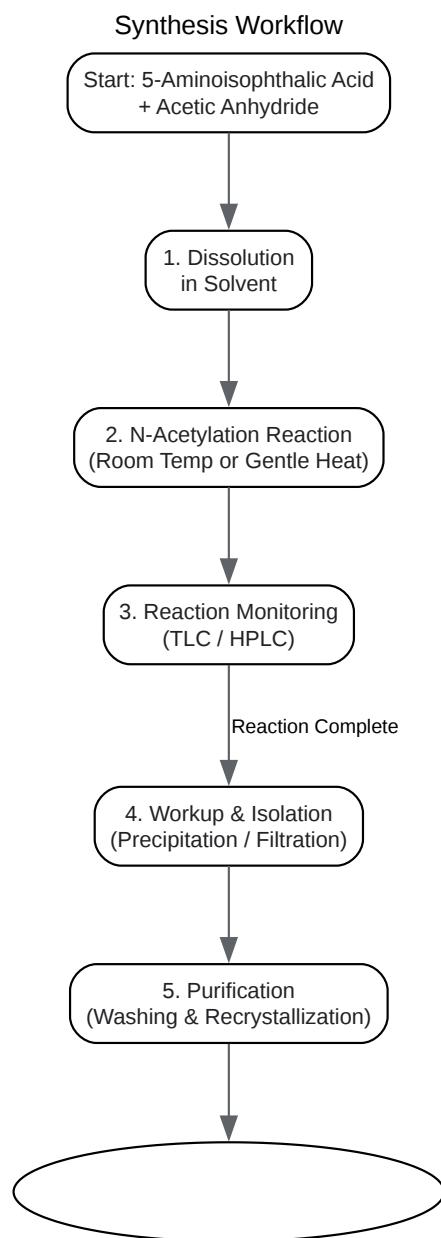
The formal IUPAC name for this compound is **5-acetamidobenzene-1,3-dicarboxylic acid**.[5] The structure consists of a benzene ring where two carboxylic acid (-COOH) groups are positioned meta to each other (at positions 1 and 3), and an acetamido (-NHCOCH₃) group is located at the 5-position. This arrangement imparts a specific geometry and electronic distribution that dictates its chemical reactivity and potential applications.

Caption: 2D structure of 5-acetamidoisophthalic acid.

A summary of its key physicochemical properties is presented below.

Property	Value	Source
CAS Number	6344-50-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₉ NO ₅	[1] [2] [3]
Molecular Weight	223.18 g/mol	[1] [3] [5]
Density	1.512 g/cm ³	[6]
Boiling Point	571.167 °C at 760 mmHg	[6]
Refractive Index	1.658	[6]
PSA (Polar Surface Area)	103.70 Å ²	[6]
XLogP3	1.11440	[6]
InChIKey	KQQYZSYKZQESPOQ- UHFFFAOYSA-N	[4] [5]

Synthesis Protocol: Acetylation of 5-Aminoisophthalic Acid


The most direct and common laboratory-scale synthesis of 5-acetamidoisophthalic acid involves the acetylation of its primary amine precursor, 5-aminoisophthalic acid.[\[1\]](#) This reaction is a standard N-acylation where acetic anhydride serves as the acetylating agent. The choice of acetic anhydride is driven by its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Experimental Protocol

- **Dissolution:** Dissolve 5-aminoisophthalic acid (1 equivalent) in a suitable solvent. While various solvents can be used, a common choice is a polar aprotic solvent or, in some cases, aqueous basic conditions to deprotonate the carboxylic acids and improve solubility.
- **Acetylation:** Add acetic anhydride (a slight excess, e.g., 1.1-1.5 equivalents) to the solution. The reaction is typically performed at room temperature or with gentle heating to facilitate the

reaction kinetics.

- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- Workup and Isolation: Upon completion, the product can be isolated. If the reaction is performed in an organic solvent, the product may precipitate upon cooling. If in an aqueous base, the solution is acidified to protonate the carboxylic acid groups, causing the product to precipitate.
- Purification: The crude product is collected by filtration, washed with cold water to remove residual acetic acid and other water-soluble impurities, and then dried. For higher purity, recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 5-acetamidoisophthalic acid.

Applications in Research and Drug Development

The utility of 5-acetamidoisophthalic acid stems from its role as a key intermediate. Its derivatives have found applications in diverse areas, from medical imaging to materials science.

Intermediate for Iodinated Contrast Agents

A significant application is in the synthesis of non-ionic X-ray contrast media. A patent describes a method for producing 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate for the contrast agent Iodixanol.^[7] In this multi-step synthesis, the 5-acetamidoisophthalic acid core serves as the scaffold onto which iodine atoms and hydrophilic side chains are installed. The isophthalamide structure provides the backbone, the iodine atoms provide the radiopacity necessary for X-ray attenuation, and the dihydroxypropyl groups confer the high water solubility and low osmolality required for safe intravenous administration.

Precursor for Functional Materials

The parent compound, 5-aminoisophthalic acid, is recognized for its role in creating advanced materials like Metal-Organic Frameworks (MOFs).^[8] MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands. The dicarboxylic acid functionality of 5-acetamidoisophthalic acid makes it a prime candidate for use as an organic linker in MOF synthesis. The acetamido group can introduce specific functionalities within the pores of the MOF, potentially enhancing selective gas storage or catalytic activity.

Scaffold for Bioactive Molecules

The isophthalic acid motif itself has been studied for biological activity. For instance, various 5-substituted isophthalic acids have been shown to be competitive inhibitors of bovine liver glutamate dehydrogenase, suggesting the potential for this scaffold in enzyme-targeted drug design.^[9] Furthermore, research into derivatives of structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid, has demonstrated analgesic and anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.^[10] This suggests that the 5-acetamidoisophthalic acid core could be a valuable starting point for designing novel therapeutic agents where the dicarboxylic acid moiety could act as a bioisostere for other acidic groups or enhance target binding through dual interactions.^[11]

Safety and Handling

Specific, comprehensive safety data for 5-acetamidoisophthalic acid is not readily available in all public databases. However, based on the safety profiles of its precursors and related compounds like 5-aminoisophthalic acid and isophthalic acid, standard laboratory precautions should be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Inhalation: Avoid breathing dust. Handle in a well-ventilated area or use a local exhaust ventilation system.[\[12\]](#)[\[13\]](#)[\[15\]](#)
- Skin and Eye Contact: The compound may cause skin and eye irritation.[\[13\]](#)[\[14\]](#) In case of contact, wash the affected skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)[\[13\]](#)

It is imperative to consult a detailed Safety Data Sheet (SDS) from the specific supplier before handling this chemical.

Conclusion

5-Acetamidoisophthalic acid is a strategically important chemical intermediate with a well-defined structure and accessible synthesis. Its value to the scientific community, particularly in drug discovery and materials science, lies in its utility as a versatile scaffold. The presence of multiple reactive sites allows for the systematic construction of complex, high-value molecules, including advanced imaging agents, functional polymers, and potentially novel therapeutic compounds. As research in these fields progresses, the demand for such well-defined building blocks is likely to increase, underscoring the importance of a thorough understanding of its chemical properties and applications.

References

- ChemicalBook. 5-(Acetylamino)isophthalic acid synthesis.
- ABI Chem. 5-acetamidoisophthalic acid;6344-50-9.
- ChemicalBook. 5-(Acetylamino)isophthalic acid | 6344-50-9.

- Echemi.
- Google Patents. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
- SysKem Chemie GmbH.
- ECHEMI. Buy 5-(acetylamino)
- Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-amino-.
- Thermo Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-.
- TCI Chemicals.
- PubChem. **5-Acetamidobenzene-1,3-dicarboxylic acid.**
- PubMed.
- Punagri Organics & Lifesciences.
- PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-(Acetylamino)isophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 5-acetamidoisophthalic acid;6344-50-9 [abichem.com]
- 3. 5-(Acetylamino)isophthalic acid | 6344-50-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-Acetamidobenzene-1,3-dicarboxylic acid | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]
- 8. nbinfo.com [nbinfo.com]
- 9. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. syskem.de [syskem.de]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267712#5-acetamidoisophthalic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com